Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
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Overview
Description
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with the molecular formula C12H10N2O5S It is known for its unique structure, which includes a benzenesulfonamide group and a nitro group attached to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the nitration of benzenesulfonamide followed by a series of condensation reactions. The nitration process introduces the nitro group into the benzenesulfonamide structure. This is usually achieved by treating benzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
The subsequent condensation reactions involve the interaction of the nitrated benzenesulfonamide with cyclohexadienone derivatives. These reactions are often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, p-nitro-
- p-Nitrobenzenesulfonamide
- p-Nitrophenylsulfonamide
- 4-Nitrobenzenesulfonamide
- 4-Nitrobenzolesulfamide
- 4-Nitrobenzolsulfonamide
- 4-nitrobenzenesulphonamide
Uniqueness
What sets Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- apart from similar compounds is its cyclohexadienone moiety, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways.
Properties
CAS No. |
113591-42-7 |
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Molecular Formula |
C12H8N2O5S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
4-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H8N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8H |
InChI Key |
JCLMXQYNTVLZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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